molecular formula C10H15NO2 B13607916 2-Amino-2-(3-(methoxymethyl)phenyl)ethan-1-ol

2-Amino-2-(3-(methoxymethyl)phenyl)ethan-1-ol

Cat. No.: B13607916
M. Wt: 181.23 g/mol
InChI Key: HJXHPUKDNNSWHS-UHFFFAOYSA-N
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Description

2-Amino-2-(3-(methoxymethyl)phenyl)ethan-1-ol is an organic compound with the molecular formula C10H15NO2 It is a chiral molecule, often used in various chemical and pharmaceutical applications due to its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-(methoxymethyl)phenyl)ethan-1-ol typically involves the reaction of 3-(methoxymethyl)benzaldehyde with nitromethane under basic conditions to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amino alcohol. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-(methoxymethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Amino-2-(3-(methoxymethyl)phenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-(methoxymethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(3-(methoxymethoxy)methyl)phenyl)ethan-1-ol
  • 2-(2-(methoxymethyl)phenyl)ethan-1-ol
  • 2- [3,5-dimethoxy-4- (methoxymethyl)phenyl]ethan-1-amine

Uniqueness

2-Amino-2-(3-(methoxymethyl)phenyl)ethan-1-ol is unique due to its specific structural features, such as the presence of both amino and hydroxyl groups, which allow it to participate in a variety of chemical reactions. Its methoxymethyl substituent also provides distinct steric and electronic properties, making it valuable in synthetic and medicinal chemistry.

Properties

IUPAC Name

2-amino-2-[3-(methoxymethyl)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-13-7-8-3-2-4-9(5-8)10(11)6-12/h2-5,10,12H,6-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXHPUKDNNSWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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